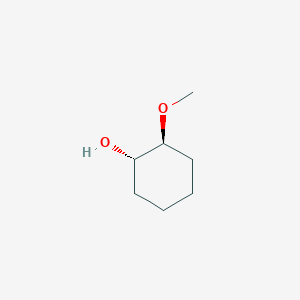

(1S,2S)-2-Methoxycyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-methoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQQZLGQRIVCNH-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7429-40-5 | |

| Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (1S,2S)-2-Methoxycyclohexanol, a key chiral building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Core Chemical and Physical Properties

This compound is a chiral alcohol derivative of cyclohexane. Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of complex molecules.[1] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (1S,2S)-2-methoxycyclohexan-1-ol | PubChem[2] |

| Synonyms | (1S,2S)-(+)-2-Methoxycyclohexanol | PubChem[2] |

| CAS Number | 134108-92-2 | PubChem[2] |

| Molecular Formula | C₇H₁₄O₂ | PubChem[2] |

| Molecular Weight | 130.18 g/mol | PubChem[2] |

| Boiling Point | 195 °C | LookChem[1] |

| Density | 1.015 g/cm³ | LookChem[1] |

| Refractive Index | 1.4595 (at 20 °C) | LookChem[1] |

| Vapor Pressure | 0.093 mmHg at 25 °C | LookChem[1] |

| Storage Temperature | 2-8 °C | LookChem[1] |

Synthesis and Experimental Protocols

The synthesis of 2-methoxycyclohexanol is typically achieved through the reaction of cyclohexene with an oxygen source and methanol in the presence of a catalyst. While the direct asymmetric synthesis of the (1S,2S) enantiomer requires specialized chiral catalysts, a common approach involves the synthesis of the racemic trans-mixture followed by chiral resolution. A general experimental protocol for the synthesis of the racemic mixture, adapted from established methods, is provided below.[3][4]

Experimental Protocol: Synthesis of (±)-trans-2-Methoxycyclohexanol

This protocol describes the synthesis of racemic trans-2-methoxycyclohexanol from cyclohexene.

Materials and Equipment:

-

Three-necked round-bottom flask with a magnetic stirrer and reflux condenser

-

Addition funnel

-

Heating mantle with temperature control

-

Cyclohexene

-

Methanol

-

Hydrogen peroxide (30-50% aqueous solution)

-

Titanium-silicate zeolite catalyst (e.g., Ti-Beta or similar)

-

Sodium sulfite (for quenching)

-

Sodium chloride (for brine wash)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Rotary evaporator

-

Distillation apparatus

Reaction Workflow Diagram:

Caption: Synthetic workflow for (±)-trans-2-Methoxycyclohexanol.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask, combine the Ti-Beta zeolite catalyst (1.0 g) with methanol (20 mL) and cyclohexene (3.92 g).[3]

-

Initiation: Begin stirring the mixture and heat to approximately 65 °C using a heating mantle.[3]

-

Reagent Addition: Slowly add the aqueous hydrogen peroxide solution (e.g., 1.0 g of 50% H₂O₂) to the reaction mixture through an addition funnel over a period of 30-60 minutes.[3]

-

Reaction: Maintain the temperature at 65 °C and continue stirring for the required reaction time (typically several hours, monitor by GC for completion).[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid catalyst.

-

Quench any remaining hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure trans-2-methoxycyclohexanol.

Note on Asymmetric Synthesis: To obtain the enantiomerically pure (1S,2S)-(+)-2-Methoxycyclohexanol, a subsequent chiral resolution step is necessary. This can be achieved through methods such as enzymatic resolution using a lipase (e.g., Candida antarctica lipase B) or by chiral high-performance liquid chromatography (HPLC).[5]

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Methods Workflow:

Caption: Analytical workflow for product characterization.

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy group (OCH₃) protons around 3.3-3.5 ppm.[1] The protons on the cyclohexane ring will appear as a series of multiplets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum for the trans isomer will display distinct peaks for each of the seven carbon atoms.[6] The methoxy carbon typically appears around 56-58 ppm.

-

FTIR Spectroscopy: The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A strong C-O stretching band will be observed around 1070-1150 cm⁻¹.[2]

Applications in Drug Development and Research

(1S,2S)-(+)-2-Methoxycyclohexanol is primarily utilized as a chiral building block in organic synthesis. Its defined stereochemistry is crucial for creating enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry to ensure the desired biological activity and minimize potential side effects.[1] It also serves as an intermediate in the production of certain agrochemicals and as a component in the fragrance industry.[1]

Safety and Handling

This compound is classified as an irritant. Users should handle the chemical with appropriate personal protective equipment in a well-ventilated area.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

References

- 1. acdlabs.com [acdlabs.com]

- 2. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016038019A1 - Method for the preparation of 2-alkoxy cyclohexanol - Google Patents [patents.google.com]

- 4. CN106687433A - Method for the preparation of 2-alkoxy cyclohexanol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Synthesis and Characterization of (1S,2S)-2-Methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1S,2S)-2-methoxycyclohexanol, a chiral molecule of interest in organic synthesis and drug development. This document details experimental protocols, data presentation in structured tables, and visual diagrams of the synthetic and characterization workflows.

Introduction

This compound is a chiral alcohol with the chemical formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[1] Its specific stereochemistry makes it a valuable building block in the asymmetric synthesis of complex organic molecules and active pharmaceutical ingredients. The synthesis of the enantiomerically pure form is crucial for its applications, and this is typically achieved through the resolution of a racemic mixture of trans-2-methoxycyclohexanol.

Synthesis of this compound

The synthesis of this compound is generally accomplished in two main stages: first, the synthesis of racemic trans-2-methoxycyclohexanol, followed by the chiral resolution of this racemate to isolate the desired (1S,2S)-enantiomer.

Stage 1: Synthesis of Racemic trans-2-Methoxycyclohexanol from Cyclohexene Oxide

A common method for the preparation of racemic trans-2-methoxycyclohexanol involves the acid-catalyzed ring-opening of cyclohexene oxide with methanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexene oxide in an excess of anhydrous methanol.

-

Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by fractional distillation to yield racemic trans-2-methoxycyclohexanol.

Stage 2: Chiral Resolution of Racemic trans-2-Methoxycyclohexanol

Two primary methods for the chiral resolution of racemic trans-2-methoxycyclohexanol are enzymatic kinetic resolution and diastereomeric salt formation.

Method A: Lipase-Catalyzed Kinetic Resolution

This method utilizes the enantioselective acylation of one of the enantiomers by a lipase, leaving the other enantiomer unreacted.

Experimental Protocol:

-

Reaction Mixture: In a suitable flask, dissolve racemic trans-2-methoxycyclohexanol in an organic solvent (e.g., toluene, hexane).

-

Acyl Donor: Add an acyl donor, such as vinyl acetate or isopropenyl acetate.

-

Enzyme: Introduce a lipase, for example, Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL). The enzyme is often used in an immobilized form for easier separation.

-

Reaction: Stir the mixture at a controlled temperature (typically 30-45 °C) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to reach approximately 50% conversion.

-

Separation: After reaching the desired conversion, filter off the enzyme.

-

Purification: The resulting mixture contains the acylated (1R,2R)-enantiomer and the unreacted this compound. Separate these two compounds by column chromatography.

-

Hydrolysis: The isolated ester can be hydrolyzed back to the (1R,2R)-enantiomer if desired.

Method B: Diastereomeric Salt Formation

This classical resolution method involves the reaction of the racemic alcohol with a chiral resolving agent to form diastereomeric derivatives, which can then be separated by crystallization.

Experimental Protocol:

-

Derivative Formation: Convert the racemic trans-2-methoxycyclohexanol into a derivative with a carboxylic acid group, for example, by reacting it with phthalic anhydride to form the corresponding hemiester.

-

Salt Formation: React the racemic hemiester with an enantiomerically pure chiral base (e.g., (+)-brucine, (-)-strychnine, or a chiral amine like (R)-1-phenylethylamine) in a suitable solvent to form diastereomeric salts.

-

Fractional Crystallization: Allow the diastereomeric salts to crystallize. Due to their different physical properties, one diastereomer will crystallize preferentially.

-

Isolation: Isolate the less soluble diastereomeric salt by filtration. The purity of the salt can be improved by recrystallization.

-

Liberation of Enantiomer: Decompose the isolated diastereomeric salt with an acid to liberate the enantiomerically enriched hemiester.

-

Hydrolysis: Hydrolyze the hemiester to obtain the enantiomerically pure this compound.

Characterization of this compound

The structure and purity of this compound are confirmed using various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 185 °C |

| Density | 1.015 g/cm³ |

| Refractive Index | 1.459 |

| Optical Rotation | [α]²⁰/D +56° (neat) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Awaiting detailed experimental data for specific chemical shifts and coupling constants.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [1][2]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (CH-OH) | ~75 |

| C2 (CH-OCH₃) | ~85 |

| Cyclohexyl CH₂ | 20-35 |

| OCH₃ | ~57 |

FTIR (Fourier-Transform Infrared Spectroscopy) [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch |

| ~2930, 2860 | C-H stretch (aliphatic) |

| ~1100 | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of 2-methoxycyclohexanol would be expected to show a molecular ion peak (M⁺) at m/z = 130. Common fragmentation patterns for cyclohexanol derivatives include the loss of water (M-18), loss of the methoxy group (M-31), and ring cleavage.

Experimental Workflows

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

References

Spectroscopic Analysis of (1S,2S)-2-Methoxycyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for (1S,2S)-2-Methoxycyclohexanol, a chiral intermediate with applications in organic synthesis and pharmaceutical development. The following sections present available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

1.1. ¹³C Nuclear Magnetic Resonance (¹³C NMR) Data

| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |

| C1 (CH-OH) | ~75 |

| C2 (CH-OCH₃) | ~85 |

| C3 | ~32 |

| C4 | ~24 |

| C5 | ~25 |

| C6 | ~30 |

| OCH₃ | ~57 |

Note: Data is based on the spectrum of trans-2-methoxycyclohexanol and serves as an approximation for the (1S,2S) isomer.

1.2. ¹H Nuclear Magnetic Resonance (¹H NMR) Data

Detailed ¹H NMR data with specific chemical shifts and coupling constants for this compound is not available in the searched resources. However, based on the structure and data for similar cyclohexanol derivatives, the following are expected proton environments:

-

CH-OH: A multiplet corresponding to the proton on the carbon bearing the hydroxyl group.

-

CH-OCH₃: A multiplet for the proton on the carbon with the methoxy group.

-

OCH₃: A singlet for the three protons of the methoxy group.

-

Cyclohexane Ring Protons: A series of complex multiplets for the remaining protons on the cyclohexane ring.

-

OH: A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

1.3. Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining NMR spectra of a liquid sample like this compound.

Sample Preparation:

-

Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition (¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Technique: Proton-decoupled ¹³C NMR.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically several hundred to thousands of scans).

-

Data Acquisition (¹H NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Technique: Standard one-dimensional ¹H NMR.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Number of Scans: Typically 8 to 16 scans.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. Key IR Absorptions

The PubChem database indicates the availability of an FTIR spectrum for this compound, acquired using a Bruker Tensor 27 FT-IR instrument with a neat technique[1]. The expected characteristic absorption bands are:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (sp³ C-H) | 3000 - 2850 | Strong |

| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |

| C-O Stretch (Ether) | 1150 - 1085 | Strong |

2.2. Experimental Protocol for FT-IR Spectroscopy

For a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR) or neat sample preparation methods are commonly used.

ATR-FTIR:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small drop of the neat liquid sample directly onto the crystal.

-

Acquire the spectrum. The IR beam will penetrate a short distance into the sample, and the resulting spectrum is recorded.

-

Clean the crystal thoroughly with an appropriate solvent after analysis.

Neat (Thin Film):

-

Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

-

Clean the salt plates with a suitable solvent and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

3.1. Expected Fragmentation

While a specific mass spectrum for this compound was not found in the searched resources, the molecular weight is 130.18 g/mol [1]. Common fragmentation pathways for cyclic alcohols and ethers include:

-

Loss of a methoxy group (-OCH₃): Resulting in a fragment ion with m/z = 99.

-

Loss of a water molecule (-H₂O): Resulting in a fragment ion with m/z = 112.

-

Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atoms.

-

Ring cleavage: Fragmentation of the cyclohexane ring.

3.2. Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

GC-MS System and Parameters:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu is typically scanned.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide on the Chirality and Stereochemistry of (1S,2S)-2-Methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-Methoxycyclohexanol is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry for the development of enantiomerically pure compounds. Its rigid cyclohexane backbone and defined stereocenters make it an effective chiral auxiliary, influencing the stereochemical outcome of various reactions. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, spectroscopic properties, and applications of this compound. Detailed experimental protocols, tabulated spectroscopic data, and visualized reaction pathways are presented to assist researchers in its effective utilization.

Introduction

Chirality plays a pivotal role in drug development, as the enantiomers of a chiral drug molecule often exhibit different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs necessitates the use of chiral starting materials, reagents, or catalysts. This compound has emerged as a significant chiral auxiliary and synthetic intermediate. Its trans-diaxial conformation of the methoxy and hydroxyl groups provides a well-defined steric environment, enabling high levels of stereocontrol in asymmetric transformations. This guide aims to be a comprehensive resource for chemists working with this versatile molecule.

Stereochemistry and Molecular Structure

This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. The "(1S,2S)" designation specifies the absolute configuration at these centers. The trans relationship between the hydroxyl and methoxy groups is a key structural feature. In its most stable chair conformation, these substituents are predicted to occupy diaxial positions to minimize steric interactions, influencing its reactivity and role as a chiral auxiliary.

Figure 1: Chair conformation of this compound.

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through several routes, primarily involving the asymmetric dihydroxylation of cyclohexene followed by methylation, or the kinetic resolution of the racemic mixture.

Synthesis from Cyclohexene

A common and effective method involves the asymmetric dihydroxylation of cyclohexene to yield (1S,2S)-cyclohexane-1,2-diol, followed by a regioselective methylation.

Figure 2: Synthetic pathway from cyclohexene.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines the methylation of (1S,2S)-cyclohexane-1,2-diol.

-

Preparation: To a stirred solution of (1S,2S)-cyclohexane-1,2-diol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Spectroscopic and Physical Data

The structural characterization of this compound is achieved through various spectroscopic techniques. The following tables summarize the key physical and spectroscopic data.

Table 1: Physical Properties

| Property | Value | Reference |

| CAS Number | 134108-92-2 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| Appearance | Colorless liquid | |

| Optical Rotation | +56° (neat) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (CH-OH) | 75.5 |

| C2 (CH-OCH₃) | 85.0 |

| C3 | 29.0 |

| C4 | 24.0 |

| C5 | 24.5 |

| C6 | 32.0 |

| OCH₃ | 57.0 |

Table 3: ¹H NMR Spectroscopic Data (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 3.40 | ddd | 9.5, 9.5, 4.0 |

| H2 | 3.05 | ddd | 9.5, 9.5, 4.0 |

| OCH₃ | 3.45 | s | - |

| OH | ~2.5 (broad) | s | - |

| Cyclohexyl H | 1.20-2.20 | m | - |

Table 4: FTIR Spectroscopic Data (Neat) [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch |

| 2930, 2860 | C-H stretch (aliphatic) |

| 1450 | C-H bend |

| 1100 | C-O stretch (ether and alcohol) |

Mass Spectrometry (Electron Ionization - EI)

The mass spectrum of 2-methoxycyclohexanol is expected to show fragmentation patterns characteristic of alcohols and ethers. The molecular ion peak (M⁺) at m/z 130 may be weak or absent. Key fragments would likely arise from:

-

α-cleavage: Loss of a methyl radical (M-15) from the methoxy group or cleavage of the C1-C2 bond.

-

Loss of water: A peak at M-18 (m/z 112).

-

Loss of methanol: A peak at M-32 (m/z 98).

-

Cleavage of the methoxy group: A fragment at m/z 45 (CH₃O⁺).

Applications in Asymmetric Synthesis

This compound is primarily utilized as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center. The auxiliary is temporarily attached to the substrate, directs the stereoselective transformation, and is subsequently cleaved.

Diastereoselective Aldol Additions

One notable application is in directing the stereochemical course of aldol reactions. The chiral auxiliary can be attached to a ketone to form a chiral enolate, which then reacts with an aldehyde with high diastereoselectivity.

Figure 3: Workflow for diastereoselective aldol addition.

Example: Diastereoselective Addition to an Aldehyde

Conclusion

This compound is a potent chiral auxiliary and building block for the synthesis of enantiomerically pure molecules. Its well-defined stereochemistry and conformational rigidity provide an excellent platform for inducing stereoselectivity in a variety of organic transformations. This guide has summarized its key structural features, synthetic routes, and spectroscopic properties, and has provided a framework for its application in asymmetric synthesis. The detailed data and protocols presented herein are intended to facilitate its broader use in research and development, particularly within the pharmaceutical industry.

References

An In-depth Technical Guide to the Discovery and History of (1S,2S)-2-Methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-Methoxycyclohexanol is a pivotal chiral building block in modern organic synthesis, particularly valued for its role as a key intermediate in the production of advanced pharmaceuticals, including tricyclic β-lactam antibiotics.[1] Its specific stereochemistry makes it an important precursor for creating complex, enantiomerically pure molecules.[1][2] This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of this compound. It details the evolution of its preparation from early methods to modern, large-scale enzymatic and chemical resolution techniques. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of synthetic workflows to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of stereocontrolled synthesis and the demand for enantiopure compounds in the pharmaceutical industry. While early academic work in the mid-20th century likely established the synthesis of racemic trans-2-methoxycyclohexanol, the true value of its specific (1S,2S) enantiomer was realized later with the rise of asymmetric synthesis.

The initial synthesis of the racemic trans-2-methoxycyclohexanol is understood to have been established by the mid-20th century, with foundational work on alicyclic glycols and their derivatives providing the basis for its preparation. A key early method involved the acid-catalyzed ring-opening of cyclohexene oxide with methanol.

The pivotal moment in the history of this compound came with the need for efficient, large-scale production methods to support the synthesis of complex pharmaceutical agents. A significant development was reported in 1996 by Stead, Marley, Mahmoudian, and Dawson, who published efficient procedures for the large-scale preparation of (1S,2S)-trans-2-methoxycyclohexanol, identifying it as a "key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics." Their work detailed both enzymatic and chemical resolution methods, marking a critical step in making this chiral building block readily accessible for drug development.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-characterized, providing essential data for its identification and use in synthesis.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Boiling Point | 195°C |

| Density | 1.015 g/cm³ |

| Refractive Index | 1.4595 |

| CAS Number | 134108-92-2 |

Data sourced from various chemical suppliers and databases.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): While a detailed spectrum with peak assignments is not readily available in public databases, the expected spectrum would show characteristic signals for the methoxy group protons, the protons on the carbon atoms bearing the hydroxyl and methoxy groups, and the methylene protons of the cyclohexane ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides key information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~85 | C-OCH₃ |

| ~75 | C-OH |

| ~57 | -OCH₃ |

| ~32, 30, 24, 23 | Cyclohexane CH₂ |

Note: Approximate chemical shifts are based on typical values for similar structures and data available from public repositories.

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands confirming the presence of the hydroxyl and ether functional groups.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~2930, 2860 | C-H stretch (aliphatic) |

| ~1100 | C-O stretch (ether and alcohol) |

Data sourced from PubChem.[2]

Synthesis of this compound

The synthesis of enantiomerically pure this compound primarily involves the resolution of a racemic mixture of trans-2-methoxycyclohexanol. The racemic precursor is typically synthesized through the ring-opening of cyclohexene oxide with methanol.

Synthesis of Racemic trans-2-Methoxycyclohexanol

The foundational step is the synthesis of the racemic mixture.

Reaction Scheme: Cyclohexene Oxide → rac-trans-2-Methoxycyclohexanol

Conceptual Protocol:

-

Cyclohexene oxide is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude racemic product, which can be purified by distillation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for obtaining the desired (1S,2S) enantiomer. This method relies on the stereoselective acylation of one enantiomer by a lipase, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Workflow for Enzymatic Resolution:

Caption: Workflow for the enzymatic resolution of racemic trans-2-methoxycyclohexanol.

Detailed Experimental Protocol (Lipase-Catalyzed Resolution):

This protocol is a representative procedure based on established methods for lipase-catalyzed resolutions of similar cyclohexanol derivatives.

-

Preparation: To a solution of racemic trans-2-methoxycyclohexanol (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether), add vinyl acetate (1.5-2.0 eq).

-

Enzymatic Reaction: Add a lipase preparation (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435 from Candida antarctica B). The amount of lipase will depend on its activity and should be optimized.

-

Monitoring: Stir the suspension at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Work-up: Once the desired conversion is achieved, remove the enzyme by filtration.

-

Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated (1R,2R) enantiomer and the unreacted this compound can be separated by column chromatography on silica gel.

Quantitative Data for Enzymatic Resolution:

| Lipase | Acylating Agent | Solvent | Enantiomeric Excess (ee) of Alcohol |

|---|---|---|---|

| Lipase PS | Vinyl Acetate | Diisopropyl Ether | >98% |

| Novozym 435 | Vinyl Acetate | Diethyl Ether | High (E > 200 reported for similar substrates) |

Note: Enantiomeric excess and yield can vary based on reaction conditions and substrate.

Chemical Resolution

Chemical resolution provides an alternative route to the enantiopure compound. This method involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid. The diastereomers can then be separated by fractional crystallization.

Workflow for Chemical Resolution:

Caption: Workflow for the chemical resolution of racemic trans-2-methoxycyclohexanol.

Detailed Experimental Protocol (Chemical Resolution):

This protocol is a representative procedure based on the resolution of similar chiral alcohols.

-

Salt Formation: Dissolve racemic trans-2-methoxycyclohexanol (1.0 eq) in a suitable solvent (e.g., ethyl acetate). In a separate flask, dissolve a chiral resolving agent, such as (R)-mandelic acid (0.5 eq), in the same solvent.

-

Crystallization: Add the mandelic acid solution to the alcohol solution. The diastereomeric salt of one enantiomer should precipitate. Allow the mixture to stand to facilitate complete crystallization.

-

Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether) and an aqueous base (e.g., 2N NaOH). Stir until the salt dissolves.

-

Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric purity should be determined by chiral GC or HPLC.

Applications in Synthesis

This compound is a valuable chiral building block with a range of applications:

-

Pharmaceuticals: It is a key intermediate in the synthesis of various drugs, most notably tricyclic β-lactam antibiotics.[1] Its defined stereochemistry is crucial for the biological activity of the final drug product. It has also been explored as a precursor for anticonvulsants, antidepressants, and anticancer agents.[1]

-

Agrochemicals: Its structure is utilized in the synthesis of certain herbicides and pesticides.[1]

-

Chiral Auxiliaries: It can be employed as a chiral auxiliary to control the stereochemical outcome of asymmetric reactions.[1]

-

Flavor and Fragrance Industry: The compound and its derivatives can be used in the formulation of perfumes and flavorings due to their specific odor profiles.[1]

Conclusion

This compound has evolved from a laboratory curiosity to a commercially significant chiral intermediate. The development of efficient, large-scale resolution techniques, both enzymatic and chemical, has been instrumental in its widespread application in the pharmaceutical and chemical industries. This guide has provided a detailed overview of its history, properties, and synthesis, offering a valuable resource for researchers engaged in the field of stereocontrolled organic synthesis. The continued demand for enantiomerically pure compounds ensures that this compound will remain a relevant and important building block for the foreseeable future.

References

(1S,2S)-2-Methoxycyclohexanol derivatives and analogs

An In-depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol Derivatives and Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a valuable chiral building block in modern organic synthesis. Its defined stereochemistry makes it a crucial intermediate in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. While extensive research details the synthesis of this and related chiral cyclohexanols, public domain data on the specific biological activities of its direct derivatives and analogs is limited. The predominant application identified is its role as a key intermediate in the synthesis of tricyclic β-lactam antibiotics[1]. This guide provides a comprehensive overview of the synthetic strategies for producing this compound, detailed experimental protocols, and explores the potential biological relevance of the methoxycyclohexanol scaffold by examining related structures.

Introduction to this compound

Chirality is a fundamental concept in drug design and development, as the stereoisomers of a molecule can exhibit profoundly different pharmacological and toxicological profiles. The (1S,2S) stereoconfiguration of 2-methoxycyclohexanol provides a rigid and well-defined three-dimensional structure that chemists can exploit to control the stereochemical outcome of subsequent reactions. This molecule, with the chemical formula C₇H₁₄O₂, contains two adjacent stereocenters on a cyclohexane ring, making it an ideal starting point for constructing complex polycyclic systems[2]. Its utility is most prominently noted in the creation of advanced antibiotics, where precise stereochemistry is paramount for efficacy[1].

Synthesis of Chiral 2-Methoxycyclohexanol and Analogs

The generation of enantiomerically pure cyclohexanol derivatives is a significant challenge in organic chemistry. Several asymmetric synthesis strategies have been developed to produce these valuable intermediates with high stereoselectivity.

Asymmetric Synthetic Approaches

The primary methods for achieving high enantiomeric excess (ee) in the synthesis of chiral cyclohexanol precursors include:

-

Enantioselective Deprotonation: Chiral lithium amides can be used for the enantioselective deprotonation of cyclohexene oxide. For instance, lithium (–)-N,N-diisopinocampheylamide has been used to achieve an enantiomeric excess of up to 95% for (R)-2-cyclohexen-1-ol, a common precursor[3].

-

Asymmetric Hydrosilylation: This method involves the reduction of a ketone, such as 2-cyclohexen-1-one, using a hydrosilane in the presence of a chiral catalyst, followed by hydrolysis to yield the chiral alcohol[3].

-

Biocatalytic Desymmetrization: Ene-reductases, such as YqjM, have demonstrated exceptional efficiency in the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones from prochiral cyclohexadienones, achieving enantioselectivities of up to >99% ee[4][5]. This highlights the power of enzymatic methods for creating chiral cyclic ketones that can be further reduced to the desired alcohols.

-

Direct Alkoxylation of Cyclohexene: Zeolite catalysts, particularly those containing titanium (e.g., Ti-Al-beta zeolite), can catalyze the reaction of cyclohexene with an alcohol (like methanol) and an oxidizing agent (like hydrogen peroxide) to directly produce 2-alkoxycyclohexanols[6]. This method offers a more direct route to the target scaffold.

A general workflow for the synthesis is depicted below.

Quantitative Data on Synthesis

The efficiency of asymmetric synthesis is measured by chemical yield and enantiomeric excess (ee). Below is a summary of representative data from various synthetic methods for related chiral precursors.

| Method | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Enantioselective Deprotonation | Cyclohexene Oxide | Chiral Lithium Amides | (R)-2-cyclohexen-1-ol | >80 | up to 95 | [3] |

| Biocatalytic Desymmetrization | 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | Ene-Reductase YqjM | Chiral 2-Cyclohexenone | High | >99 | [4][5] |

| Catalytic Alkoxylation | Cyclohexene | Ti-Al-beta zeolite | 2-Methoxycyclohexanol | N/A | N/A (Selectivity up to 95%) | [6] |

Detailed Experimental Protocol: Zeolite-Catalyzed Preparation of 2-Methoxycyclohexanol

The following protocol is adapted from patent literature describing the synthesis of 2-alkoxycyclohexanols and serves as a representative example of the direct conversion of cyclohexene[6].

Objective: To synthesize 2-methoxycyclohexanol from cyclohexene using a zeolite catalyst.

Materials:

-

Zeolitic material (e.g., Ti-MWW framework) as catalyst

-

Cyclohexene

-

Methanol (Reagent and Solvent)

-

Aqueous Hydrogen Peroxide (50% by weight)

-

Sodium Sulfite

-

Reaction Vessel with stirring capability and temperature control

Procedure:

-

Catalyst Suspension: In a reaction vessel, suspend 1.00 g of the zeolite catalyst in 20 mL of methanol.

-

Addition of Substrate: Add 3.92 g of cyclohexene to the catalyst suspension.

-

Initiation of Reaction: To the resulting mixture, add 1.00 g of 50% aqueous hydrogen peroxide solution.

-

Reaction Conditions: Stir the mixture at a constant temperature of 65°C for the required reaction time (typically several hours, requires optimization).

-

Work-up:

-

After the reaction period, separate the catalyst from the reaction mixture via filtration.

-

Take a sample of the filtrate to determine any remaining H₂O₂ content (e.g., by cerimetric titration).

-

Quench the remaining filtrate by adding sodium sulfite to decompose any unreacted hydrogen peroxide.

-

-

Analysis:

-

Analyze a sample of the final filtrate via Gas Chromatography (GC) to determine the molar amounts of 2-methoxycyclohexanol and potential byproducts.

-

Calculate the selectivity for 2-methoxycyclohexanol based on the molar ratios of the products.

-

Biological Activity and Applications

While this compound is primarily known as a chiral intermediate, the structural motif of a substituted cyclohexane ring is present in many biologically active molecules. The methoxy group, in particular, is known to influence properties like lipophilicity and metabolic stability, which can impact a compound's pharmacological profile[7][8].

Established Role in Antibiotic Synthesis

The most concrete application for (1S,2S)-trans-2-methoxycyclohexanol is its use as a key chiral intermediate in the synthesis of complex tricyclic β-lactam antibiotics[1]. The defined stereochemistry of the starting material is critical for establishing the correct spatial arrangement of substituents in the final antibiotic structure, which is essential for its binding to bacterial targets.

Potential Pharmacological Relevance

-

Anticancer Potential: Methoxy groups are common in natural and synthetic compounds with cytotoxic activity. For example, methoxyflavones demonstrate potent activity against various cancer cell lines by participating in ligand-protein binding and activating downstream signaling pathways leading to cell death[7][8]. The synthetic curcuminoid analog (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone, which features a central cyclohexanone ring, reduces growth and induces apoptosis in colon cancer cell lines[9].

-

Anti-inflammatory and Antioxidant Activity: A quantitative structure-activity relationship (QSAR) study on a series of 2-methoxyphenols found that many were inhibitors of COX-2, a key enzyme in inflammation[10]. This suggests that the 2-methoxyphenyl moiety, which bears structural similarity to a 2-methoxycyclohexenyl group, can be a valuable pharmacophore for anti-inflammatory agents.

Conclusion and Future Directions

This compound and its analogs are well-established as high-value chiral building blocks, particularly for the pharmaceutical industry. The development of efficient asymmetric synthetic routes, including biocatalytic methods, has made these intermediates more accessible. While their primary documented role is in the synthesis of β-lactam antibiotics, the potential for direct biological activity from novel derivatives remains an underexplored area.

Future research should focus on the synthesis and biological screening of libraries of this compound derivatives. By modifying the hydroxyl group or other positions on the cyclohexane ring, it may be possible to develop novel therapeutic agents. Given the known activities of related methoxylated cyclic compounds, screening for anticancer, anti-inflammatory, and antimicrobial activities would be a logical starting point. Such studies would expand the utility of this versatile chiral scaffold beyond its current role as a passive intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2016038019A1 - Method for the preparation of 2-alkoxy cyclohexanol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activity of Natural and Synthetic Compounds [mdpi.com]

- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Enantioselective Synthesis of (1S,2S)-2-Methoxycyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Methoxycyclohexanol is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereodefined structure, featuring both a hydroxyl and a methoxy group on a cyclohexane scaffold, makes it a crucial intermediate for the synthesis of complex chiral molecules, most notably tricyclic β-lactam antibiotics.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its enantioselective synthesis via enzymatic kinetic resolution, and its application in asymmetric synthesis.

Physicochemical Properties

This compound is a chiral alcohol with the molecular formula C₇H₁₄O₂ and a molecular weight of approximately 130.18 g/mol .[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 134108-92-2 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [2] |

| IUPAC Name | (1S,2S)-2-methoxycyclohexan-1-ol | [1] |

| Boiling Point | 195 °C | [2][3] |

| Density | 1.015 g/cm³ | [2][3] |

| Refractive Index | 1.4595 | [2][3] |

| Optical Rotation | +56° (Neat) | [3] |

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, though availability and purity can vary. It is crucial for researchers to verify the current stock and specifications with the respective suppliers. Below is a summary of some commercial sources.

| Supplier | Product Name | Purity/Specifications | CAS Number |

| Thermo Scientific Alfa Aesar | (1S,2S)-(+)-2-Methoxycyclohexanol | 97% (Currently listed as unavailable or discontinued) | 134108-92-2 |

| Smolecule | This compound | Not specified | 134108-92-2 |

| Alfa Chemistry | This compound | Not specified | 134108-92-2 |

| LookChem | (1S,2S)-(+)-2-Methoxycyclohexanol | ChiPros 99%, ee 98% | 134108-92-2 |

| Chemical Point | This compound | Not specified | 134108-92-2 |

| Tokyo Chemical Industry (TCI) | This compound | >98.0% (GC) | 134108-92-2 |

Enantioselective Synthesis: Enzymatic Kinetic Resolution

The most common method for obtaining enantiomerically pure this compound is through the kinetic resolution of the racemic trans-2-methoxycyclohexanol. Lipase-catalyzed acylation is a highly effective technique for this purpose, where one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted alcohol.[4]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Methoxycyclohexanol

This protocol is a representative procedure based on established methods for the kinetic resolution of cyclic alcohols.[4][5]

Materials:

-

(±)-trans-2-Methoxycyclohexanol

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acylating agent (e.g., Vinyl acetate)

-

Anhydrous solvent (e.g., Diethyl ether or Diisopropyl ether)

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

pH meter or controller

Procedure:

-

To a round-bottomed flask, add (±)-trans-2-methoxycyclohexanol (1.0 eq) and anhydrous diethyl ether (10-20 volumes).

-

Add the immobilized lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate).

-

Add the acylating agent, vinyl acetate (0.5-0.6 eq), to the stirred suspension. The use of a slight excess of the alcohol ensures that the reaction stops at approximately 50% conversion.

-

Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to the filtrate.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of the acylated product and the unreacted this compound.

-

Separate the unreacted alcohol from the ester by column chromatography on silica gel.

Purification of the Unreacted Alcohol: The crude mixture obtained after the enzymatic reaction can be purified by column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Hydrolysis of the Acylated Product (Optional): The separated ester can be hydrolyzed to obtain the other enantiomer, (1R,2R)-2-Methoxycyclohexanol. This is typically achieved by treatment with a base such as sodium hydroxide in a mixture of water and a miscible organic solvent like THF or methanol.

Below is a DOT script for the experimental workflow of the enzymatic kinetic resolution.

Application in Asymmetric Synthesis

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, particularly tricyclic β-lactam antibiotics.[1] It can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions.

Conceptual Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. The general workflow for using a chiral auxiliary is as follows:

-

Attachment: The chiral auxiliary, in this case, a derivative of this compound, is covalently attached to the substrate.

-

Diastereoselective Reaction: The chiral auxiliary then directs a subsequent reaction, such as an alkylation or an aldol reaction, to occur on one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity.

-

Cleavage: After the desired stereocenter has been created, the chiral auxiliary is removed under conditions that do not affect the newly formed stereocenter.

The following DOT script illustrates the logical relationship in a chiral auxiliary-mediated synthesis.

Conclusion

This compound is a commercially available and synthetically accessible chiral building block of significant importance in the pharmaceutical and agrochemical industries. The enantiomerically pure compound can be efficiently obtained through lipase-catalyzed kinetic resolution of the corresponding racemate. Its application as a chiral auxiliary or a key intermediate enables the stereocontrolled synthesis of complex molecules, highlighting its value for researchers and professionals in drug discovery and development. The methodologies and supplier information provided in this guide serve as a valuable resource for the procurement and application of this versatile chiral compound.

References

- 1. Buy this compound | 134108-92-2 [smolecule.com]

- 2. Cas 134108-92-2,(1S,2S)-(+)-2-Methoxycyclohexanol | lookchem [lookchem.com]

- 3. (1S,2S)-(+)-2-Methoxycyclohexanol, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safety and Handling of (1S,2S)-2-Methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (1S,2S)-2-Methoxycyclohexanol (CAS No. 134108-92-2), a chiral building block utilized in organic synthesis. Due to its classification as a skin and eye irritant, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment. This document outlines the known hazards, provides detailed handling and storage procedures, and offers guidance on emergency response and disposal.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| CAS Number | 134108-92-2 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 195 °C |

| Density | 1.015 g/cm³ |

| Vapor Pressure | 0.093 mmHg at 25°C[1] |

| Flash Point | 195°C[1] |

| Refractive Index | 1.4595 |

| Solubility | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and in case of accidental contact.

| Code | Precautionary Statement |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

Experimental Protocols for Safe Handling and Storage

Adherence to the following protocols is crucial for the safe handling and storage of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. However, the following are considered minimum requirements:

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling this substance.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves should be inspected for integrity before each use and disposed of properly after handling.

-

Skin and Body Protection: A laboratory coat must be worn to prevent skin contact. Additional protective clothing may be necessary for larger quantities or in case of potential splashing.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator may be required.

General Handling Procedures

-

Preparation: Before handling, ensure that all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.

-

Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a graduated cylinder to avoid spills. Work over a secondary containment tray to capture any potential leaks.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.

-

The recommended storage temperature is between 2-8°C.[1]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention as necessary.

| Emergency Situation | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

Fire-Fighting Measures

| Aspect | Information |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | No specific data available. As with many organic compounds, combustion may produce toxic gases such as carbon monoxide and carbon dioxide. |

| Fire-Fighting Procedures | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. Chemical waste should be collected in a designated, labeled, and sealed container for disposal by a licensed waste management company.

Toxicological and Ecological Information

| Endpoint | Data |

| Acute Toxicity (Oral, Dermal, Inhalation) | No specific LD50 or LC50 data is available for this compound. It should be handled as a substance of unknown toxicity. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

| Ecological Information | No specific data on the environmental fate or ecotoxicity of this compound is available. It should be prevented from entering the environment. |

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for (1S,2S)-2-Methoxycyclohexanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Methoxycyclohexanol is a chiral building block with potential applications in asymmetric synthesis. Its rigid cyclohexane backbone and the presence of two stereogenic centers make it an attractive candidate for development as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer or diastereomer. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

This document provides a set of hypothetical, yet plausible, application notes and detailed experimental protocols for the use of this compound as a chiral auxiliary in key asymmetric transformations. The protocols are based on established methodologies for analogous chiral auxiliaries and are intended to serve as a guide for researchers exploring the potential of this compound.

Asymmetric Aldol Addition

The aldol addition is a powerful carbon-carbon bond-forming reaction that sets two new stereocenters. By attaching this compound as a chiral auxiliary to a carboxylic acid, a chiral ester is formed. The corresponding enolate can then react with an aldehyde in a highly diastereoselective manner.

Proposed Reaction Scheme

Caption: Workflow for Asymmetric Aldol Addition.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Propionate Ester

-

To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral propionate ester.

Protocol 2: Diastereoselective Aldol Addition

-

To a solution of diisopropylamine (1.1 eq.) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes.

-

Add a solution of the chiral propionate ester (1.0 eq.) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to form the lithium enolate.

-

Add the desired aldehyde (1.2 eq.) to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the aldol adduct.

Protocol 3: Cleavage of the Chiral Auxiliary

-

Dissolve the aldol adduct (1.0 eq.) in a mixture of THF and water (4:1).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).

-

Stir the mixture at room temperature for 4 hours.

-

Quench the excess peroxide with aqueous sodium sulfite solution.

-

Acidify the mixture to pH 2 with 1 M HCl and extract with ethyl acetate.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

-

Dry the organic layer containing the product over anhydrous sodium sulfate, concentrate, and purify as needed.

Hypothetical Quantitative Data

| Entry | Aldehyde (R-CHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | 85 | >95:5 |

| 2 | Isobutyraldehyde | 78 | >95:5 |

| 3 | Acetaldehyde | 82 | 90:10 |

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Utilizing an enoate derived from this compound allows for a highly diastereoselective Michael addition.

Proposed Reaction Scheme

Caption: Workflow for Asymmetric Michael Addition.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Crotonate Ester

-

Follow the procedure for the synthesis of the chiral propionate ester (Protocol 1 in Section 1.2), substituting crotonyl chloride for propionyl chloride.

Protocol 2: Diastereoselective Michael Addition

-

To a suspension of copper(I) iodide (1.0 eq.) in anhydrous THF (0.2 M) at -40 °C, add the organolithium reagent (2.0 eq.) dropwise. Stir for 30 minutes to form the Gilman cuprate.

-

Cool the cuprate solution to -78 °C and add a solution of the chiral crotonate ester (1.0 eq.) in anhydrous THF.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

-

To a solution of the Michael adduct (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C, add lithium aluminum hydride (2.0 eq.) portion-wise.

-

Stir the reaction at 0 °C for 2 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting suspension and concentrate the filtrate to obtain the crude primary alcohol and the recovered auxiliary, which can be separated by column chromatography.

-

The primary alcohol can then be oxidized to the corresponding carboxylic acid using standard procedures (e.g., Jones oxidation).

Hypothetical Quantitative Data

| Entry | Organocuprate (R2CuLi) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Me2CuLi | 90 | >98 |

| 2 | Bu2CuLi | 88 | >98 |

| 3 | Ph2CuLi | 85 | 95 |

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. A chiral acrylate ester derived from this compound can act as a chiral dienophile, inducing asymmetry in the resulting cycloadduct.

Proposed Reaction Scheme

Caption: Workflow for Asymmetric Diels-Alder Reaction.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Acrylate

-

Follow the procedure for the synthesis of the chiral propionate ester (Protocol 1 in Section 1.2), substituting acryloyl chloride for propionyl chloride and using DMAP as a catalyst.

Protocol 2: Diastereoselective Diels-Alder Reaction

-

To a solution of the chiral acrylate (1.0 eq.) in anhydrous toluene (0.1 M) at -78 °C, add diethylaluminum chloride (1.1 eq. of a 1.0 M solution in hexanes) dropwise.

-

Stir the mixture for 30 minutes.

-

Add freshly distilled cyclopentadiene (3.0 eq.) to the reaction mixture.

-

Stir at -78 °C for 6 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Saponification to the Chiral Carboxylic Acid

-

Dissolve the Diels-Alder adduct in a mixture of methanol and water (3:1).

-

Add sodium hydroxide (2.0 eq.) and heat the mixture at reflux for 4 hours.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2 with 1 M HCl and extract with diethyl ether.

-

The aqueous layer can be basified to recover the chiral auxiliary.

-

Dry the organic layer containing the product over anhydrous magnesium sulfate and concentrate to obtain the enantiomerically enriched carboxylic acid.

Hypothetical Quantitative Data

| Entry | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | Cyclopentadiene | Et2AlCl | 92 | >95:5 |

| 2 | Isoprene | Et2AlCl | 85 | 90:10 |

| 3 | 1,3-Butadiene | BF3·OEt2 | 75 | 88:12 |

Disclaimer

The application notes, experimental protocols, and quantitative data presented in this document are hypothetical and intended for illustrative purposes only. They are based on established principles of asymmetric synthesis and the known reactivity of similar chiral auxiliaries. Researchers should conduct their own optimization and validation studies when exploring the use of this compound in asymmetric synthesis.

Application Notes and Protocols for (1S,2S)-2-Methoxycyclohexanol as a Chiral Auxiliary in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a hypothetical representation of how (1S,2S)-2-methoxycyclohexanol could be utilized as a chiral auxiliary in asymmetric synthesis. To date, there is no extensive published literature detailing the use of this specific compound for these applications. The experimental procedures and data presented are illustrative and based on the established principles of asymmetric synthesis using structurally related chiral auxiliaries.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. An effective chiral auxiliary should be readily available in an enantiomerically pure form, easily attached to a prochiral substrate, capable of inducing high diastereoselectivity in a subsequent reaction, and removable under mild conditions without causing racemization of the desired product.

This compound, with its defined stereochemistry and rigid cyclohexane backbone, presents itself as a promising candidate for a chiral auxiliary. The trans-relationship between the hydroxyl and methoxy groups can provide a well-defined steric environment to direct the approach of incoming reagents. Furthermore, the oxygen atoms of both the hydroxyl and methoxy groups can act as chelating sites for Lewis acids, thereby locking the conformation of the substrate-auxiliary adduct and enhancing facial selectivity in key bond-forming reactions.

These notes outline the potential applications of this compound in asymmetric aldol reactions, Diels-Alder reactions, and alkylation reactions.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of a chiral auxiliary can control the absolute stereochemistry of the two newly formed stereocenters.

Conceptual Workflow for Asymmetric Aldol Reaction: